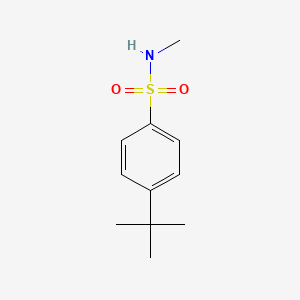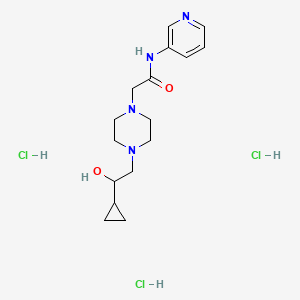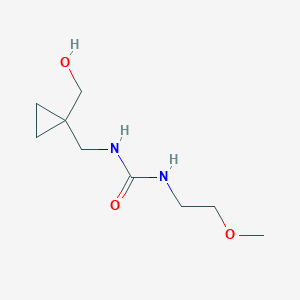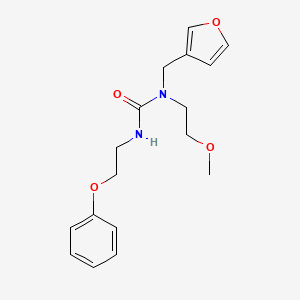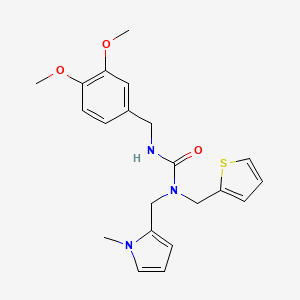![molecular formula C11H18N2O6S2 B2919215 N-(2-hydroxyethyl)-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide CAS No. 881935-73-5](/img/structure/B2919215.png)
N-(2-hydroxyethyl)-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamides are a class of compounds that have a benzene ring bonded to a sulfonamide group . They are known for their biological activity and are used in the synthesis of dyes, photochemicals, and disinfectants .
Molecular Structure Analysis
The molecular structure of benzenesulfonamides generally consists of a benzene ring bonded to a sulfonamide group . The specific structure of “N-(2-hydroxyethyl)-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide” would likely have additional groups attached to the benzene ring.Chemical Reactions Analysis
The chemical reactions of benzenesulfonamides can vary widely depending on the specific compound and conditions. They are known to participate in a variety of reactions due to the reactivity of the sulfonamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamides can vary depending on the specific compound. For example, benzenesulfonamide has a molecular weight of 157.19, a melting point of 149-152 °C, and is soluble in methanol .Aplicaciones Científicas De Investigación
Application in Photodynamic Therapy
The compound has been researched for its potential in photodynamic therapy, particularly as a photosensitizer in cancer treatment. A study on a similar zinc phthalocyanine derivative highlights its potential due to good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are important for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Inhibitory Mechanism Studies
Investigations into N-substituted benzenesulfonamides have revealed insights into their inhibitory mechanisms. For instance, studies on carbonic anhydrase inhibitors using N-substituted benzenesulfonamides have unraveled aspects related to their inhibition mechanism, which is critical for understanding the biological interactions of such compounds (Di Fiore et al., 2011).
Herbicide Metabolism and Action
Research on derivatives of benzenesulfonamides has contributed to understanding the metabolism and mode of action of certain herbicides. For example, studies on chlorsulfuron, a benzenesulfonamide derivative, have shown how crop plants metabolize this herbicide to a polar, inactive product, a major factor responsible for its selectivity as a postemergence herbicide for small grains (Sweetser, Schow, & Hutchison, 1982).
Investigations into Hydrolysis Mechanisms
The hydrolysis mechanisms of similar compounds have been studied to understand their stability and degradation pathways. For instance, the hydrolysis of triasulfuron, a related compound, has been investigated to assess its persistence in various pH conditions and identify its degradation pathways (Braschi et al., 1997).
Propiedades
IUPAC Name |
N-(2-hydroxyethyl)-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O6S2/c1-13(20(3,15)16)10-8-9(4-5-11(10)19-2)21(17,18)12-6-7-14/h4-5,8,12,14H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBQTUVWVBORRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC(=C1)S(=O)(=O)NCCO)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

